![molecular formula C24H30N2O5S B12470651 ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12470651.png)
ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with a molecular formula of C24H30N2O5S This compound is characterized by the presence of a benzoate ester linked to a sulfonylated glycine derivative, which is further substituted with a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms N-[(4-methylphenyl)sulfonyl]glycine.
Cyclohexyl Substitution: The N-[(4-methylphenyl)sulfonyl]glycine is then reacted with cyclohexylamine to form N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine.
Esterification: The final step involves the esterification of the N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
化学反応の分析
Types of Reactions
Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that can further interact with biological targets.
類似化合物との比較
Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate: Lacks the cyclohexyl group, which may affect its binding affinity and biological activity.
Ethyl 4-({N-cyclohexyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate: Contains a chlorophenyl group instead of a methylphenyl group, which can influence its chemical reactivity and pharmacological properties.
Ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)acetate: Has an acetate group instead of a benzoate group, affecting its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C24H30N2O5S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
ethyl 4-[[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H30N2O5S/c1-3-31-24(28)19-11-13-20(14-12-19)25-23(27)17-26(21-7-5-4-6-8-21)32(29,30)22-15-9-18(2)10-16-22/h9-16,21H,3-8,17H2,1-2H3,(H,25,27) |
InChIキー |
VCNDXCRBSUKEGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12470572.png)
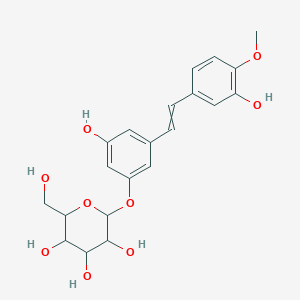

![2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12470597.png)
![3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid](/img/structure/B12470610.png)
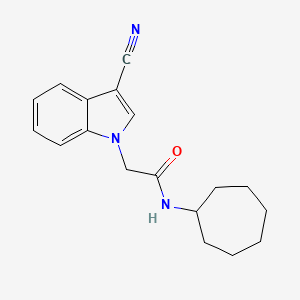
![(4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B12470625.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)
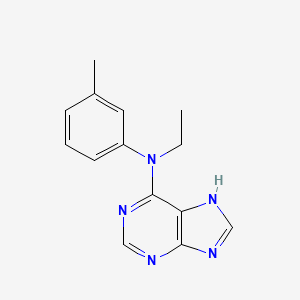

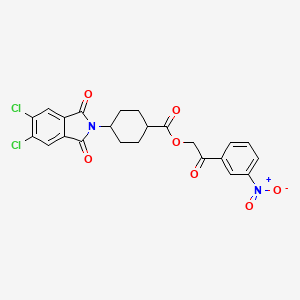
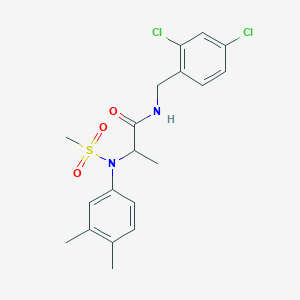
![(2E)-3-{4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12470681.png)

